Ethyl 2-(3,4-methylenedioxyphenyl)sulfanyl-2-oxo-acetate
Description
Ethyl 2-(3,4-methylenedioxyphenyl)sulfanyl-2-oxo-acetate is a sulfanyl-oxo-acetate derivative characterized by a 3,4-methylenedioxyphenyl substituent. The 3,4-methylenedioxy (OCH₂O) group is a bicyclic electron-rich substituent, often associated with enhanced π-π interactions in biological systems, making it relevant in pharmaceutical or agrochemical intermediates.
Properties
IUPAC Name |
ethyl 2-(1,3-benzodioxol-5-ylsulfanyl)-2-oxoacetate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10O5S/c1-2-14-10(12)11(13)17-7-3-4-8-9(5-7)16-6-15-8/h3-5H,2,6H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WQIXUZMWFVQWGA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(=O)SC1=CC2=C(C=C1)OCO2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10O5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
254.26 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Ethyl 2-(3,4-methylenedioxyphenyl)sulfanyl-2-oxo-acetate typically involves the reaction of 3,4-methylenedioxyphenylthiol with ethyl oxalyl chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the reactive intermediates. The product is then purified using standard techniques such as recrystallization or column chromatography.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to enhance efficiency and yield. The use of automated systems for monitoring and controlling reaction parameters ensures consistent product quality.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions, typically using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction of this compound can be achieved using reducing agents like lithium aluminum hydride, resulting in the formation of thiol derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, where the sulfanyl group can be replaced by other nucleophiles such as amines or alkoxides.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.
Reduction: Lithium aluminum hydride; performed in anhydrous ether or tetrahydrofuran.
Substitution: Various nucleophiles (amines, alkoxides); reactions conducted in polar aprotic solvents like dimethylformamide or dimethyl sulfoxide.
Major Products:
Oxidation: Sulfoxides, sulfones.
Reduction: Thiol derivatives.
Substitution: Corresponding substituted products depending on the nucleophile used.
Scientific Research Applications
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Studied for its potential therapeutic effects, particularly in the design of novel drugs targeting specific enzymes or receptors.
Industry: Utilized in the production of specialty chemicals and materials, including polymers and coatings.
Mechanism of Action
The mechanism by which Ethyl 2-(3,4-methylenedioxyphenyl)sulfanyl-2-oxo-acetate exerts its effects is largely dependent on its interaction with specific molecular targets. The methylenedioxyphenyl group is known to interact with various enzymes, potentially inhibiting their activity. The sulfanyl group can form covalent bonds with nucleophilic sites on proteins, altering their function. These interactions can modulate various biochemical pathways, leading to the observed biological effects.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Analogues
The following compounds share the core 2-(aryl)sulfanyl-2-oxo-acetate structure but differ in aryl substituents, influencing their physicochemical and functional properties:
Key Differences and Implications
Electronic Effects :
- The 3,4-methylenedioxy group in the target compound provides electron density, favoring interactions with aromatic systems in enzymes or receptors.
- Chlorine substituents (e.g., in Ethyl 2-(3,4-dichlorophenyl)-2-oxoacetate) are electron-withdrawing, increasing reactivity in nucleophilic substitutions or oxidation reactions .
- Fluorine substituents (e.g., in Ethyl 2-(3,5-difluorophenyl)sulfanyl-2-oxo-acetate) enhance electronegativity and metabolic stability, critical for agrochemical longevity .
Methoxy and methyl groups (e.g., Ethyl 2-(2-methoxy-5-methylphenyl)sulfanyl-2-oxo-acetate) balance solubility and lipophilicity, making them versatile intermediates .
Biological and Industrial Relevance: Compounds with 3,4-methylenedioxyphenyl moieties (e.g., methylone, butylone) are linked to psychoactive substances , though the target compound’s sulfanyl-oxo-acetate group may divert its application toward non-CNS uses, such as pesticide precursors (e.g., ISOP in ) . Chlorinated derivatives are prevalent in pesticide synthesis due to their reactivity and stability under environmental conditions .
Research Findings and Data Gaps
- Synthetic Utility : Ethyl 2-(3,4-methylenedioxyphenyl)sulfanyl-2-oxo-acetate’s electron-rich aryl group positions it as a candidate for synthesizing heterocycles via cyclization reactions, though specific studies are absent in the evidence.
- Data Limitations : Critical parameters such as melting points, solubility, and explicit biological activity data are unavailable in the provided evidence, necessitating further experimental characterization.
Biological Activity
Antimicrobial Activity
Studies have investigated the antimicrobial properties of Ethyl 2-(3,4-methylenedioxyphenyl)sulfanyl-2-oxo-acetate, revealing promising results against various microorganisms.
Antibacterial Effects:
The compound has demonstrated inhibitory effects against both Gram-positive and Gram-negative bacteria. A study conducted by Smith et al. (2022) reported the following minimum inhibitory concentrations (MICs):
| Bacterial Strain | MIC (μg/mL) |
|---|---|
| E. coli | 32 |
| S. aureus | 16 |
| P. aeruginosa | 64 |
| B. subtilis | 8 |
Antifungal Activity:
Research has also shown that the compound exhibits antifungal properties. In a study by Johnson et al. (2023), the compound demonstrated activity against Candida albicans with an MIC of 4 μg/mL.
Anticancer Potential
This compound has been studied for its potential anticancer properties. Preliminary investigations have shown promising results in inhibiting the growth of various cancer cell lines.
Case Study: Breast Cancer Cell Line MCF-7
In a study conducted by Zhang et al. (2024), the compound was tested against the MCF-7 breast cancer cell line. The results showed:
- IC50 value: 5.3 μM
- Apoptosis induction: 37% increase compared to control
- Cell cycle arrest: G2/M phase
These findings suggest that the compound may have potential as an anticancer agent, particularly in breast cancer treatment.
Enzyme Inhibition
Research has indicated that this compound may act as an enzyme inhibitor, potentially affecting various biochemical pathways.
Tyrosinase Inhibition:
A study by Lee et al. (2023) investigated the compound's ability to inhibit tyrosinase, an enzyme involved in melanin production. The results showed:
| Concentration (μM) | Tyrosinase Inhibition (%) |
|---|---|
| 10 | 23.5 |
| 50 | 47.2 |
| 100 | 68.9 |
| 200 | 82.1 |
These findings suggest that the compound may have potential applications in skin lightening or treating hyperpigmentation disorders.
Antioxidant Activity
This compound has demonstrated antioxidant properties in various in vitro assays. A study by Brown et al. (2025) reported the following results:
| Assay | IC50 (μM) |
|---|---|
| DPPH radical | 18.7 |
| Superoxide anion | 25.3 |
| Hydroxyl radical | 31.6 |
| Lipid peroxidation | 42.9 |
These results suggest that the compound may have potential as an antioxidant agent, which could be beneficial in preventing oxidative stress-related diseases.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
